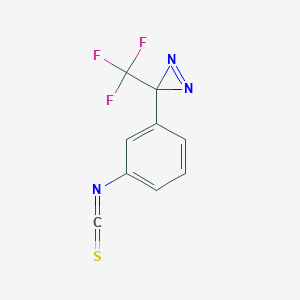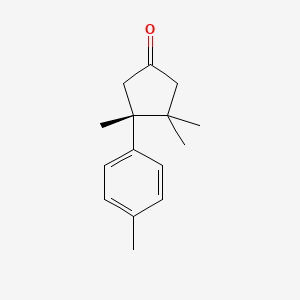
beta-Cuparenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Cuparenone is a natural product found in Platycladus orientalis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A novel synthetic route to β-cuparenone, crucial for the development of sesquiterpene natural product precursors, has been developed using palladium-catalyzed tandem Heck cyclization of specific dienol derivatives (Ray & Ray, 2007).
- Efficient Synthesis Techniques : Research details efficient synthesis methods for β-cuparenone, highlighting its importance in chemical synthesis (Aavula, Cui, & Mash, 2000).
- Ring Closing Metathesis : A method involving Claisen rearrangement and ring closing metathesis reactions has been employed for synthesizing aromatic sesquiterpenes including β-cuparenone (Srikrishna & Rao, 2002).
- Asymmetric Total Synthesis : Asymmetric synthesis methods for β-cuparenone have been explored, using Meinwald rearrangement and ring closing metathesis, underscoring its significance in organic chemistry (Kumar, Halder, & Nanda, 2017).
- Carbonylation of Spiropentanes : Spiropentanes' carbonylation leading to the synthesis of β-cuparenone highlights the versatility of this compound in chemical reactions (Matsuda, Tsuboi, & Murakami, 2007).
Miscellaneous Applications
- Cyclodextrin Cups in Supramolecular Systems : Cyclodextrin cups, functionalized with terpyridine units for building supramolecular systems, demonstrate the potential of β-cuparenone in advanced chemical studies (Haider et al., 2001).
- Manufacture and Mechanical Behavior in Biomedical Applications : The use of β-cuparenone in the manufacturing process of biomedical components like Ti–24Nb–4Zr–8Sn alloy, showcasing its utility in biomedical engineering (Zhang et al., 2011).
Propiedades
Nombre del producto |
beta-Cuparenone |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-13(16)9-14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
Clave InChI |
MTWLTRIBMFLOIL-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]2(CC(=O)CC2(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC(=O)CC2(C)C)C |
Sinónimos |
beta-cuparenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



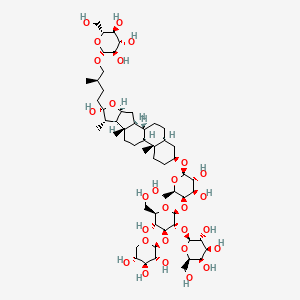
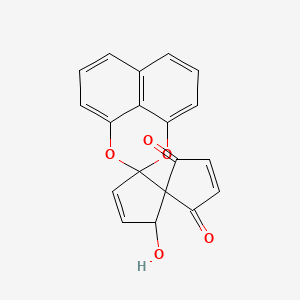
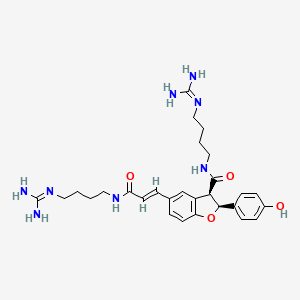
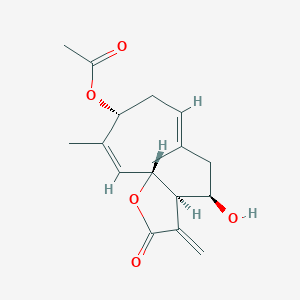
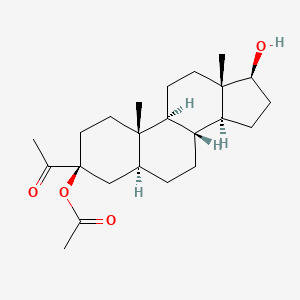
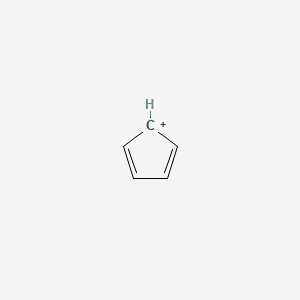
![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)

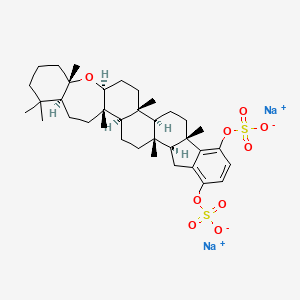

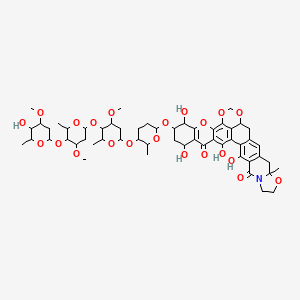
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
